2,3-Dibromophenol

Description

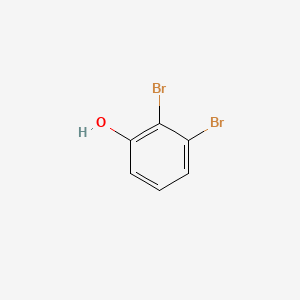

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAKEOXYWBWIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334116 | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28514-45-6, 57383-80-9 | |

| Record name | Phenol, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028514456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057383809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dibromophenol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol

Abstract

This compound (CAS No: 57383-80-9) is a specialized halogenated aromatic scaffold critical to the synthesis of bioactive marine natural products and small-molecule immunomodulators.[1][2] Unlike its symmetrical isomers (2,6- or 3,5-dibromophenol), the 2,3-substitution pattern imposes unique steric and electronic constraints, creating a "molecular hinge" effect that influences binding affinity in protein pockets, particularly within the STING (Stimulator of Interferon Genes) pathway. This guide provides a definitive analysis of its physicochemical profile, selective synthesis protocols, and emerging utility in drug discovery.

Structural Analysis & Electronic Properties

The this compound molecule features a benzene ring substituted with a hydroxyl group at C1 and bromine atoms at C2 (ortho) and C3 (meta). This contiguous trisubstitution pattern creates a distinct electronic environment compared to dispersed isomers.

-

Ortho-Effect (C2-Br): The bulky bromine atom at the C2 position exerts significant steric pressure on the phenolic hydroxyl group, forcing the O-H bond to rotate out of coplanarity with the aromatic ring. This reduces orbital overlap between the oxygen lone pair and the

-system, slightly increasing the acidity of the phenol relative to the 3,5-isomer. -

Inductive Summation: Both bromine atoms are electron-withdrawing (-I effect). However, the C2 bromine also donates electron density via resonance (+M), partially counteracting the inductive pull. The net effect is a deactivated ring system that is resistant to further electrophilic substitution but highly reactive in palladium-catalyzed cross-couplings.

Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]

| Property | Value | Technical Note |

| Molecular Formula | C₆H₄Br₂O | |

| Molecular Weight | 251.90 g/mol | Heavy atom count: 9 |

| Appearance | Off-white to pale yellow solid | Oxidizes to quinones upon prolonged air exposure |

| Melting Point | 68–69 °C | Distinct from 2,4-isomer (mp 40 °C) and 2,6-isomer (mp 94 °C) |

| Boiling Point | 252.1 °C (at 760 mmHg) | High boiling point due to H-bonding and molecular weight |

| Acidity (pKa) | ~7.47 (Predicted) | More acidic than phenol (9.[3][4][5]95) due to -I effect of Br |

| Solubility | Soluble in EtOH, DCM, DMSO | Moderate water solubility (~1 g/L) |

| LogP | 2.92 | Lipophilic; suitable for membrane permeability |

Selective Synthesis Protocols

Critical Warning: Direct bromination of phenol fails to produce this compound.[1] The hydroxyl group is a strong ortho/para director, leading exclusively to 2,4-dibromophenol, 2,6-dibromophenol, or 2,4,6-tribromophenol. Accessing the 2,3-isomer requires an indirect strategy, typically via the Sandmeyer reaction or Directed ortho-Metalation (DoM).[1]

Protocol A: The Sandmeyer Route (High Selectivity)

This method uses 2-amino-3-bromophenol (or 3-bromoaniline as a precursor) to install the second bromine and hydroxyl group regioselectively.

Step-by-Step Methodology:

-

Precursor Preparation: Start with 3-bromoaniline .[1]

-

Regioselective Bromination: Treat with NBS (N-Bromosuccinimide) in acetonitrile at 0°C. The amino group directs the incoming bromine to the ortho position (C2), yielding 2,3-dibromoaniline .

-

Diazotization: Dissolve 2,3-dibromoaniline in H₂SO₄/H₂O. Cool to 0-5°C and add NaNO₂ dropwise to form the diazonium salt.

-

Hydrolysis (Sandmeyer-type): Heat the diazonium salt solution to 100°C (or treat with Cu₂O/Cu(NO₃)₂ in water) to replace the N₂⁺ group with a hydroxyl group.

-

Purification: Steam distillation or column chromatography (Hexane/EtOAc) to isolate the solid product.

Protocol B: Directed ortho-Metalation (DoM)

-

Protection: Protect 3-bromophenol as a carbamate or MOM ether.

-

Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C. The directing group and the C3-Br synergistically direct lithiation to the C2 position.

-

Quench: Add a bromine source (e.g., CBr₄ or 1,2-dibromoethane).

-

Deprotection: Acidic hydrolysis yields this compound.

Caption: Figure 1. Comparison of synthetic routes. Direct bromination (red) yields incorrect isomers. The Sandmeyer route (green/blue) ensures regioselectivity.[1]

Spectroscopic Identification

Identification of the 2,3-isomer relies on the specific coupling patterns of the three aromatic protons (H4, H5, H6).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30 (dd, J=8.0, 1.5 Hz, 1H, H-4): The proton adjacent to the meta-bromine.

-

δ 7.10 (t, J=8.0 Hz, 1H, H-5): The proton between H-4 and H-6. It appears as a triplet (or dd) due to coupling with both neighbors.

-

δ 6.95 (dd, J=8.0, 1.5 Hz, 1H, H-6): The proton ortho to the hydroxyl group.

-

δ 5.60 (s, br, 1H, OH): Broad singlet, shift varies with concentration.

-

Note: The key distinction from the 2,6-isomer is the lack of symmetry; the 2,6-isomer shows a simple doublet-triplet pattern (2H, 1H integration).

-

-

¹³C NMR (CDCl₃):

-

Expected peaks at ~152 ppm (C-OH), ~133 ppm (C-Br), ~125 ppm (C-H), with distinct shifts for the C2 and C3 quaternary carbons carrying bromine.

-

Applications in Drug Development

This compound is not merely an intermediate; its derivative scaffold is a potent pharmacophore in immunology.

STING Agonist Development (OSBP63)

Recent research identifies marine bromophenol derivatives as non-nucleotide agonists of the STING (Stimulator of Interferon Genes) pathway. The 2,3-dibromo motif is crucial for binding within the STING dimer interface.

-

Mechanism: The compound (e.g., OSBP63) acts as a "molecular glue," stabilizing the STING dimer in an active conformation.

-

Binding Mode:

-

Hydroxyl Group: Forms hydrogen bonds with THR263 and THR267 .[6]

-

Bromine Atoms: Engage in halogen bonding with backbone carbonyls of GLY166 and SER162 , and

-stacking interactions with TYR167 .[6] -

Therapeutic Outcome: Activation triggers IRF3 phosphorylation and IFN-

secretion, enhancing anti-tumor immunity.

-

Caption: Figure 2. Interaction map of the this compound scaffold within the STING protein binding pocket.

Safety and Handling (SDS Summary)

-

Hazards: Acute Toxicity (Oral/Dermal), Skin Corrosion/Irritation (Category 2), Serious Eye Damage (Category 1).

-

Handling: Use strictly in a fume hood. The compound is a potent alkylating agent precursor and can cause severe burns.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (bromine lability).

References

-

BenchChem. (2025).[1][7] Application Notes and Protocols for the Synthesis of this compound Derivatives. Retrieved from

-

Li, Y., et al. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs / MDPI. Retrieved from

-

PubChem. (2025). This compound Compound Summary (CID 34264). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1933). General Methods for Dibromophenol Isomers (Contextual Reference). Org. Synth. Coll. Vol. 2. Retrieved from

-

ChemicalBook. (2024).[4] NMR Spectral Data for Bromophenol Isomers. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109320403A - A kind of preparation method of 2,5-dibromophenol - Google Patents [patents.google.com]

- 4. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2,3-Dibromophenol

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of 2,3-Dibromophenol

Executive Summary

This compound (CAS: 57383-80-9) is a halogenated phenolic compound utilized primarily as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional organic materials.[1][2] Distinguished by the presence of bromine atoms at the ortho (C2) and meta (C3) positions relative to the hydroxyl group, this isomer exhibits distinct acidity and lipophilicity profiles compared to its more common 2,4- and 2,6-counterparts.

This technical guide aggregates validated physicochemical data, predictive modeling, and experimental protocols to support researchers in the handling, synthesis, and analysis of this compound.[3]

Fundamental Physicochemical Profile

The following data consolidates experimental values and high-confidence predictive models essential for process design and analytical method development.

| Property | Value / Range | Condition / Method |

| Molecular Formula | C₆H₄Br₂O | — |

| Molecular Weight | 251.90 g/mol | — |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 68 – 69 °C | Experimental [1, 2] |

| Boiling Point | 252.1 ± 20.0 °C | Predicted (760 mmHg) [3] |

| Density | 2.095 ± 0.06 g/cm³ | Predicted [3] |

| pKa (Acid Dissociation) | 7.47 ± 0.10 | Predicted (25 °C) [3] |

| LogP (Lipophilicity) | 2.92 | Predicted (XLogP3) [1] |

| Solubility | Soluble: Methanol, ChloroformSlightly Soluble: Water | Organic solvents preferred |

| Vapor Pressure | 0.0124 mmHg | Predicted (25 °C) [3] |

Scientific Insight: The pKa of this compound (~7.[3]47) is significantly lower than that of unsubstituted phenol (9.95). This increased acidity is driven by the inductive electron-withdrawing effect (-I) of the bromine atoms, particularly the ortho-bromine, which stabilizes the phenoxide anion. This property suggests that this compound can be deprotonated by weaker bases (e.g., carbonates) compared to non-halogenated phenols.

Structural Characterization & Spectroscopy

Accurate identification of this compound requires distinguishing it from its isomers (2,4-, 2,5-, and 2,6-dibromophenol).

Nuclear Magnetic Resonance (¹H NMR)

The aromatic region of the ¹H NMR spectrum typically displays an AMX or ABC spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

-

H-4 (dd): Protons at position 4 are ortho to Br(3) and meta to OH. Expected to be deshielded by the adjacent bromine.

-

H-5 (t/dd): Proton at position 5 is meta to both Br(3) and the OH group, and para to Br(2).

-

H-6 (dd): Proton at position 6 is ortho to the hydroxyl group. The electron-donating effect of the OH group typically shields this proton relative to the others.

-

OH (s): Broad singlet, chemical shift is concentration-dependent (typically 5.0 – 7.0 ppm in CDCl₃).

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): 250, 252, 254 m/z.

-

Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This is a definitive diagnostic signature.

Synthesis and Purification Protocol

Direct bromination of phenol yields a mixture of isomers (predominantly 2,4- and 2,6-), making the isolation of pure this compound difficult. A regioselective approach via the Sandmeyer reaction is the preferred laboratory method.

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic workflow for the regioselective preparation of this compound starting from 1,2-dibromobenzene [4].

Detailed Experimental Methodology

Step 1: Nitration of 1,2-Dibromobenzene

-

Reagents: Fuming nitric acid, concentrated sulfuric acid.

-

Procedure: Add 1,2-dibromobenzene dropwise to a cooled mixture of HNO₃/H₂SO₄ at 0–5 °C. Stir for 2 hours.

-

Note: This reaction yields a mixture of 3-nitro (desired) and 4-nitro isomers. Fractional crystallization or column chromatography is mandatory at this stage to isolate the 3-nitro-1,2-dibromobenzene intermediate.

Step 2: Reduction to Aniline

-

Reagents: Iron powder, dilute HCl (or SnCl₂/HCl).

-

Procedure: Reflux the purified nitro compound with iron powder in acidic ethanol for 3–4 hours. Neutralize with Na₂CO₃ and extract with ethyl acetate.

-

Checkpoint: Confirm conversion to 2,3-dibromoaniline via TLC (amine will stain with ninhydrin).

Step 3: Diazotization and Hydrolysis (Sandmeyer)

-

Reagents: Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

-

Protocol:

-

Dissolve 2,3-dibromoaniline in 30% H₂SO₄ and cool to 0 °C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature < 5 °C, to form the diazonium salt.

-

Slowly transfer the cold diazonium solution into a flask containing boiling water (or dilute H₂SO₄ at 100 °C).

-

Observation: Evolution of N₂ gas indicates hydrolysis.

-

Work-up: Steam distill the product or extract with chloroform. Recrystallize from ethanol/water to obtain pure this compound.

-

Handling, Safety, and Stability

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Storage Protocol:

-

Store in a tightly closed container.

-

Temperature: Refrigeration recommended (2–8 °C) to prevent gradual oxidation (discoloration).

-

Incompatibility: Oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34264, this compound. Retrieved from [Link]

-

LookChem. this compound CAS 57383-80-9 Data Sheet. Retrieved from [Link][2]

Sources

Synthesis and Properties of 2,3-Dibromophenol: An In-Depth Technical Guide

Executive Summary

2,3-Dibromophenol (CAS: 57383-80-9) is a specialized halogenated aromatic intermediate critical for the synthesis of regioselective pharmaceutical scaffolds, particularly functionalized benzofurans and indole derivatives.[1] Unlike its symmetric isomers (e.g., 2,6- or 3,5-dibromophenol), the 2,3-isomer cannot be synthesized via direct bromination of phenol due to the directing effects of the hydroxyl group. This guide outlines the definitive synthetic routes, physicochemical properties, and handling protocols required for high-purity production in a research setting.

Part 1: Chemical Identity & Physicochemical Properties[2]

The 2,3-substitution pattern creates a unique steric and electronic environment, distinguishing this isomer from the more common 2,4- and 2,6-derivatives.

Table 1: Key Physicochemical Constants

| Property | Value | Notes |

| CAS Number | 57383-80-9 | Distinct from 2,6-isomer (608-33-3) |

| Molecular Formula | C₆H₄Br₂O | |

| Molecular Weight | 251.90 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |

| Melting Point | 68–69 °C | Diagnostic purity indicator [1] |

| Boiling Point | ~252 °C (Predicted) | Decomposes at high temp |

| Acidity (pKa) | ~7.47 | More acidic than phenol (pKa 9.[2]95) due to -I effect of Br |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Sparingly soluble in water |

Spectral Fingerprint (NMR Prediction)

Correct structural assignment relies on analyzing the coupling constants of the three aromatic protons (H-4, H-5, H-6).

-

H-4 (Doublet/dd): Ortho to Br(3). Deshielded by inductive effect.

-

H-5 (Triplet/dd): Meta to both Br and OH. Typically the most shielded aromatic proton.

-

H-6 (Doublet/dd): Ortho to OH.

-

Coupling:

,

Part 2: Synthesis Strategies

The Challenge of Regioselectivity

Direct bromination of phenol yields a mixture of ortho- and para-substituted products (2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol). The hydroxyl group is a strong ortho, para-director, making it chemically impossible to selectively place a bromine atom at the meta (3-) position relative to the hydroxyl via direct electrophilic aromatic substitution.

Validated Synthetic Routes

Route A: The Sandmeyer Reaction (Recommended)

This is the industry-standard approach for laboratory-scale synthesis. It utilizes 2,3-dibromoaniline as the starting material, which is converted to the phenol via a diazonium salt intermediate.[1]

Reaction Scheme:

2,3-Dibromoaniline

Route B: Demethylation of 2,3-Dibromoanisole

If 2,3-dibromoanisole is available, demethylation using Boron Tribromide (

-

Reagent:

in -

Note: Requires strict anhydrous conditions.

Part 3: Detailed Experimental Protocol (Sandmeyer Route)

This protocol is adapted for the synthesis of ~5-10g of product.

Reagents & Equipment[1][5][6]

-

Precursor: 2,3-Dibromoaniline (10 mmol, ~2.51 g)

-

Acid: Sulfuric Acid (

), conc. and 35% aq. solution -

Diazotization: Sodium Nitrite (

), 2.5 M aq. solution -

Solvent: Water, Ethyl Acetate (for extraction)

-

Glassware: 3-neck round bottom flask, thermometer, addition funnel, reflux condenser.

Step-by-Step Methodology

-

Preparation of Amine Sulfate:

-

In a 100 mL 3-neck flask, suspend 2,3-dibromoaniline (2.51 g) in water (10 mL).

-

Cautiously add concentrated

(2 mL) dropwise with stirring. The amine will dissolve/suspend as the sulfate salt. -

Cool the mixture to 0–5 °C using an ice/salt bath. Critical: Temperature must not exceed 5 °C to prevent diazonium decomposition.

-

-

Diazotization:

-

Hydrolysis (The "Sandmeyer" Step):

-

Prepare a separate flask with 20 mL of 35%

and heat it to 100–110 °C (gentle reflux). -

Slowly add the cold diazonium solution dropwise into the hot acid.

-

Observation: Nitrogen gas (

) will evolve vigorously. -

Continue heating for 15–20 minutes after addition is complete to ensure full conversion.

-

-

Isolation & Purification:

-

Cool the mixture to room temperature. The product may precipitate as an oil or solid.

-

Steam Distillation: For high purity, steam distill the mixture. This compound is volatile with steam.

-

Extraction: Alternatively, extract the reaction mixture with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Recrystallization: Recrystallize from dilute ethanol or petroleum ether to yield colorless needles (MP: 68–69 °C).

-

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate stability.

Figure 1: Mechanistic pathway for the conversion of 2,3-dibromoaniline to this compound via diazonium hydrolysis.

Part 5: Applications in Drug Development

This compound is rarely an end-product; it is a high-value scaffold for constructing fused heterocyclic systems.

Synthesis of 6,7-Disubstituted Benzofurans

The this compound motif allows for sequential functionalization.

-

O-Alkylation: Reaction with bromoacetaldehyde diethyl acetal.[3]

-

Cyclization: Acid-mediated cyclization yields 6,7-dibromobenzofuran .

-

Utility: This scaffold is crucial for developing multitarget drugs where the 7-position substitution modulates metabolic stability.

Marine Natural Product Analogues

Bromophenols are abundant in marine hemichordates (e.g., Balanoglossus). This compound derivatives exhibit:

-

Antibiotic activity: Against Gram-positive bacteria.

-

Enzyme Inhibition: Potential inhibition of

-glucosidase and carbonic anhydrase enzymes [2].

Part 6: Safety & Handling (MSDS Summary)

Hazard Class: Corrosive, Toxic.

| Hazard | Precaution |

| Skin Contact | Causes severe burns. Phenols penetrate skin rapidly. Action: Wash with PEG-300 or copious water immediately. |

| Inhalation | Respiratory irritant. Use only in a fume hood. |

| Reactivity | Incompatible with strong oxidizing agents and acid chlorides. |

| Storage | Store under inert gas ( |

References

-

Noelting, E., & Kopp, E. (1905).[7] "Über die Bildung von Azoderivaten aus p-Kresol." Berichte der deutschen chemischen Gesellschaft, 38(3), 3506. (Foundational synthesis of dibromophenol isomers).

-

BenchChem. (2025).[1][4] "Application Notes and Protocols for the Synthesis of this compound Derivatives." Link

-

PubChem. (2025). "this compound Compound Summary (CID 34264)." National Center for Biotechnology Information. Link

-

Hawkins, E. G. E. (2007). "Bromomethoxybenzoic acids and bromoanisoles: Demethylation and decarboxylation." Journal of Chemical Technology and Biotechnology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Dibromophenol(608-33-3) 1H NMR spectrum [chemicalbook.com]

- 3. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 7. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Advanced Pharmacological Profiling of Bromophenol Isomers: From Marine Metabolites to Synthetic Scaffolds

Topic: Biological Activities of Bromophenol Isomers: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary: The Halogenated Advantage

Bromophenols (BPs) represent a privileged class of chemical scaffolds found abundantly in marine red algae (Rhodomelaceae) and increasingly utilized in synthetic medicinal chemistry. Unlike their non-halogenated counterparts, the presence of bromine atoms confers unique lipophilicity, steric bulk, and sigma-hole interactions that enhance binding affinity to target proteins such as PTP1B and

This guide moves beyond basic enumeration of activities to explore the Structure-Activity Relationships (SAR) that dictate why specific isomers (e.g., 2,3-dibromo vs. 2,4,6-tribromo variants) exhibit distinct pharmacological profiles ranging from potent antidiabetic efficacy to targeted cytotoxicity in oncology.

Chemical Architecture & Structure-Activity Relationships (SAR)

The biological activity of bromophenols is not merely a function of the phenol group but is critically dependent on the regiochemistry of bromination .

The Isomer Divergence

-

Simple Isomers (Ortho/Meta/Para): Monobromophenols (2-BP, 3-BP, 4-BP) are primarily utilized as chemical intermediates. In biological systems, they often serve as toxicology benchmarks. For instance, ortho-substitution can lead to catechol formation via CYP450 metabolism, potentially causing nephrotoxicity.

-

Polybrominated Scaffolds (The Therapeutic Class): The addition of multiple bromine atoms, particularly in symmetric patterns (e.g., 2,4,6-tribromo) or adjacent positions (2,3-dibromo), drastically alters the electronic landscape of the ring.

-

Effect: Increases acidity of the phenolic hydroxyl (lower pKa), enhancing hydrogen bond donation capability in enzyme active sites.

-

Lipophilicity: Facilitates membrane permeability, crucial for intracellular targets like PTP1B.

-

SAR Visualization: From Structure to Function

The following diagram illustrates the decision logic for optimizing bromophenol scaffolds for specific therapeutic endpoints.

Figure 1: SAR Decision Tree illustrating the divergence between toxicological risks of simple isomers and the therapeutic utility of polybrominated patterns.

Therapeutic Core: Mechanisms & Data[1]

Metabolic Regulation: PTP1B and -Glucosidase

Bromophenols have emerged as leading non-peptidic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

-

Mechanism: Bromophenols act as competitive inhibitors.[1] The bromine atoms occupy the hydrophobic pockets near the catalytic site (Cys215), while the phenolic hydroxyls engage in hydrogen bonding with Asp181.

-

Key Insight: Highly brominated derivatives (e.g., compound 4g derived from Rhodomela confervoides) have shown IC

values as low as 0.68 µM , significantly more potent than less substituted congeners.[2]

Comparative Inhibition Data:

| Compound Class | Target Enzyme | IC | Mechanism of Action | Source |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Competitive | Polyopes lancifolia | ||

| Bromophenol 4g (Synthetic derivative) | PTP1B | Competitive/Allosteric | Synthetic / Marine Lead | |

| Standard Acarbose | Competitive | Control Drug | ||

| Trodusquemine | PTP1B | Allosteric | Clinical Benchmark |

Oncology: The ROS-Apoptosis Axis

Certain bromophenol isomers, particularly nitrogen-containing hybrids (e.g., indolin-2-one derivatives), exhibit potent anticancer activity against lung (A549) and liver (HepG2) cancer lines.

-

Pathway: These compounds trigger an intracellular surge of Reactive Oxygen Species (ROS). The excessive ROS overwhelms the cancer cell's antioxidant defense, leading to mitochondrial membrane potential collapse (

), release of Cytochrome C, and activation of the Caspase-3 cascade.

Figure 2: Signaling cascade demonstrating how specific bromophenol hybrids induce cytotoxicity via the ROS-mediated mitochondrial pathway.

Experimental Protocols (Field-Proven)

To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.

Protocol A: Kinetic Assay for PTP1B Inhibition

Objective: Determine the IC

Reagents:

-

Recombinant human PTP1B (catalytic domain).

-

Substrate:

-Nitrophenyl phosphate ( -

Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 1 mM DTT, pH 7.3.

Workflow:

-

Preparation: Dissolve bromophenol samples in DMSO. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

-

Incubation: Mix 10

L of inhibitor (various concentrations) with 80-

Validation Step: Include a "Solvent Control" (DMSO only) and a "Positive Control" (Suramin or known inhibitor).

-

-

Initiation: Add 10

L of -

Measurement: Monitor absorbance at 405 nm continuously for 20 minutes (kinetic mode) using a microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive IC

Protocol B: -Glucosidase Inhibition Screen

Objective: Assess anti-diabetic potential via carbohydrate hydrolysis inhibition.

Workflow:

-

Enzyme Mix: Premix

-glucosidase (from S. cerevisiae, 0.2 U/mL) with the test bromophenol compound in 50 mM phosphate buffer (pH 6.8). -

Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to bind the active site or allosteric pockets.

-

Substrate Addition: Add

-nitrophenyl- -

Termination: After 20 minutes, stop the reaction with 1 M Na

CO -

Readout: Measure absorbance at 405 nm .

References

-

Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. MDPI. [Link][3]

-

Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. PubMed. [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway. PMC - NIH. [Link]

-

Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia. PubMed. [Link]

-

Selectivity, cell permeability and oral availability studies of novel bromophenol derivative HPN as PTP1B inhibitor. PMC - NIH. [Link]

Sources

- 1. Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2,3-Dibromophenol as a Metabolite of Dibromobenzene

Abstract

This technical guide provides a comprehensive examination of the metabolic transformation of dibromobenzene into 2,3-dibromophenol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of xenobiotic metabolism and its toxicological implications. This document delves into the enzymatic pathways responsible for this biotransformation, primarily focusing on the role of cytochrome P450 monooxygenases. Furthermore, it outlines detailed, field-proven methodologies for the in vitro investigation of this metabolic process and the subsequent analytical quantification of the resulting metabolites. The guide also addresses the toxicological significance of this compound, contextualizing its formation within the broader framework of dibromobenzene-induced hepatotoxicity. By synthesizing mechanistic insights with practical experimental protocols, this guide serves as an authoritative resource for understanding and investigating a critical pathway in the metabolism of halogenated aromatic compounds.

Introduction: The Metabolic Fate of Dibromobenzenes

Dibromobenzenes are halogenated aromatic hydrocarbons utilized in various industrial applications, including as solvents and in organic synthesis.[1] Their presence in the environment and potential for human exposure necessitates a thorough understanding of their metabolic fate. The biotransformation of these compounds is a critical determinant of their toxic potential, as metabolism can lead to either detoxification or bioactivation to more reactive and harmful species.[2][3]

The liver is the primary site of xenobiotic metabolism, where a suite of enzymes catalyzes reactions to increase the water solubility of lipophilic compounds, facilitating their excretion.[4] For dibromobenzenes, this process is primarily initiated by the cytochrome P450 (CYP) enzyme superfamily.[5][6] These enzymes introduce a hydroxyl group onto the aromatic ring, forming various isomeric dibromophenols. The specific isomer produced, such as this compound, is dependent on the substitution pattern of the parent dibromobenzene and the specific CYP isoforms involved.[7]

This guide will focus specifically on the formation of this compound from its parent dibromobenzene isomer. Understanding this metabolic pathway is crucial, as the resulting phenolic metabolite can possess distinct toxicological properties compared to the parent compound.[8]

The Enzymatic Machinery: Cytochrome P450 and the Formation of this compound

The initial and rate-limiting step in the metabolism of dibromobenzene is the monooxygenation of the aromatic ring, a reaction catalyzed by cytochrome P450 enzymes.[5][9] These heme-containing proteins are a diverse superfamily of enzymes, with several isoforms exhibiting activity towards aromatic hydrocarbons.[10][11]

The generally accepted mechanism for the CYP-mediated hydroxylation of aromatic compounds involves the formation of a highly reactive arene oxide intermediate. This epoxide can then undergo several transformations:

-

Spontaneous Rearrangement: The arene oxide can spontaneously rearrange to form a phenol. In the case of a dibromobenzene isomer that can yield this compound, the initial epoxidation would occur across the 2,3- or 3,4-positions of the benzene ring.

-

Enzymatic Hydration: Epoxide hydrolase can catalyze the addition of water to the arene oxide, forming a dihydrodiol.

-

Conjugation with Glutathione (GSH): Glutathione S-transferases (GSTs) can conjugate the arene oxide with glutathione, a key step in the detoxification and elimination of reactive electrophiles.[12][13][14]

The formation of this compound is a direct consequence of the rearrangement of an arene oxide intermediate. The specific CYP isoforms involved in the metabolism of dibromobenzenes can influence the regioselectivity of the epoxidation and thus the profile of the resulting phenolic metabolites. While specific data on the isoforms responsible for this compound formation is limited, studies on similar halogenated benzenes suggest the involvement of CYP2E1 and CYP2B subfamilies.[6]

Caption: A generalized workflow for in vitro microsomal metabolism studies.

Detailed Protocol for In Vitro Metabolism of Dibromobenzene

Materials:

-

Dibromobenzene (specific isomer of interest)

-

Pooled liver microsomes (human or relevant animal species)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

This compound analytical standard

-

Internal standard (e.g., a structurally similar brominated phenol)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of dibromobenzene in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid inhibition of CYP enzymes. [15] * Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system. [4][15] * Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the dibromobenzene substrate to achieve the desired final concentration.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture. [16] * Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction. [16]

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Analyze the samples by a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the concentration of this compound. [17][18][19] Data Analysis:

-

-

Plot the concentration of this compound formed against time.

-

From the initial linear portion of the curve, determine the rate of formation of the metabolite.

-

By performing the experiment at various substrate concentrations, Michaelis-Menten kinetic parameters (Vmax and Km) can be determined. [10]

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is crucial for metabolic studies. The two most common and powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [17][20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. [18]For the analysis of phenolic compounds like this compound, a derivatization step is often required to increase their volatility and improve their chromatographic properties. [17] Typical GC-MS Workflow:

-

Extraction: The metabolite is first extracted from the biological matrix (e.g., the supernatant from the microsomal incubation) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). [19][21]2. Derivatization: The hydroxyl group of the phenol is derivatized, commonly through acetylation or silylation. [17]3. GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), has become the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. [20] Typical LC-MS Workflow:

-

Sample Preparation: The sample from the microsomal incubation is typically diluted and directly injected, or a simple protein precipitation step is performed. [16]2. LC Separation: The sample is injected into the liquid chromatograph, and the components are separated on a reversed-phase HPLC column using a gradient of aqueous and organic mobile phases. [20]3. MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. In tandem MS, a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

| Parameter | GC-MS | LC-MS/MS |

| Derivatization | Usually required | Not required |

| Sensitivity | High | Very High |

| Selectivity | High | Very High |

| Throughput | Moderate | High |

| Instrumentation Cost | Moderate to High | High |

Toxicological Significance of this compound

The formation of phenolic metabolites is a critical aspect of the toxicology of brominated benzenes. [8]While hydroxylation is generally considered a detoxification step, the resulting phenols can be further metabolized to reactive intermediates, such as quinones, which can contribute to cellular damage. [9] Exposure to brominated benzenes has been associated with hepatotoxicity and nephrotoxicity. [2][3]The covalent binding of reactive metabolites to cellular macromolecules is a key mechanism underlying this toxicity. [22][23]The formation of this compound and its subsequent bioactivation can play a role in the overall toxic profile of the parent dibromobenzene.

Furthermore, brominated phenols themselves can exert toxic effects. They have been shown to be endocrine disruptors and can interfere with various biological processes. [24]Long-term exposure to brominated flame retardants, which can be metabolized to brominated phenols, has been linked to adverse effects on liver function. [25][26] The detoxification of this compound and other reactive metabolites is heavily reliant on conjugation pathways, primarily with glutathione (GSH) and UDP-glucuronic acid (UDPGA). [12][27]Depletion of cellular GSH stores can exacerbate the toxicity of brominated benzenes by allowing reactive metabolites to accumulate and damage cellular components. [8]

Conclusion

The metabolism of dibromobenzene to this compound is a key biotransformation pathway mediated by cytochrome P450 enzymes. This in-depth technical guide has provided a comprehensive overview of the enzymatic mechanisms, practical in vitro methodologies for investigation, and advanced analytical techniques for quantification. Understanding this metabolic process is paramount for assessing the toxicological risks associated with exposure to dibromobenzenes. The protocols and insights presented herein offer a robust framework for researchers and drug development professionals to further elucidate the metabolic fate and potential hazards of this class of halogenated aromatic compounds.

References

-

Lau, S. S., & Monks, T. J. (1990). Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation. Drug Metabolism and Disposition, 18(5), 537–543. [Link]

-

Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 48–55. [Link]

-

Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism [Video]. YouTube. [Link]

-

Mishra, A., & Kumar, A. (2019). Toxic nephropathy due to bromobenzene intoxication and the protective role of alternative medicines. Scholars Research Library, 11(2), 1-8. [Link]

-

Monks, T. J., Hinson, J. A., & Gillette, J. R. (1982). Conversion of bromobenzene to 3-bromophenol. A route to 3- and 4-bromophenol through sulfur-series intermediates derived from the 3,4-oxide. Drug Metabolism and Disposition, 10(5), 447–452. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

-

Lee, E., & Lee, J. (2023). Hepatocellular Metabolic Abnormalities Induced by Long-Term Exposure to Novel Brominated Flame Retardant, Hexabromobenzene. Metabolites, 13(2), 163. [Link]

-

New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: Dibromobenzene. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 133–187. [Link]

-

Selkirk, J. K., & He, C. (1982). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Chemico-Biological Interactions, 38(2), 279–288. [Link]

-

He, C., & Selkirk, J. K. (1983). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Chemico-Biological Interactions, 46(3), 323–338. [Link]

-

van Bladeren, P. J., Breimer, D. D., Rotteveel-Smijs, G. M., de Jong, R. A., Buijs, W., van der Gen, A., & Mohn, G. R. (1980). The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione. Biochemical Pharmacology, 29(21), 2975–2982. [Link]

-

Wiśniewska-Knypl, J. M., Wróblewska, K., Jajte, J., & Kozieł, M. (1995). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Medycyna Pracy, 46(4), 369–376. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Bromoform and Dibromochloromethane. [Link]

-

Chasseaud, L. F. (1979). The role of glutathione and glutathione S-transferases in the metabolism of chemical carcinogens and other electrophilic agents. Advances in Cancer Research, 29, 175–274. [Link]

-

Jajte, J., & Wiśniewska-Knypl, J. M. (1996). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 47(5), 481–487. [Link]

-

Snyder, R., & Hedli, C. C. (1996). An overview of benzene metabolism. Environmental Health Perspectives, 104 Suppl 6, 1165–1171. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Public Health Statement for Bromoform and Dibromochloromethane. [Link]

-

UK Health Security Agency. (2022). Bromine: toxicological overview. [Link]

-

Guler, H., & Gul, M. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7483. [Link]

-

Lushchak, V. I. (2012). Glutathione homeostasis and functions: potential targets for medical interventions. Journal of Amino Acids, 2012, 736837. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7804, 1,4-Dibromobenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7804, 1,4-Dibromobenzene. Retrieved from [Link]

-

Powley, M. W., & Carlson, G. P. (2001). Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes. Toxicology, 164(1-3), 53–61. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Wang, Y., & Li, Y. (2024). Age, Gender, and BMI Modulate the Hepatotoxic Effects of Brominated Flame Retardant Exposure in US Adolescents and Adults: A Comprehensive Analysis of Liver Injury Biomarkers. Toxics, 12(7), 541. [Link]

-

Centers for Disease Control and Prevention. (2024). Bromine. [Link]

-

Sun, J., Wang, Y., Zhang, H., & Chen, J. (2023). Elucidating the Metabolism of 2,4-Dibromophenol in Plants. Journal of Visualized Experiments, (192), e65089. [Link]

-

Li, Y., & Uetrecht, J. P. (2015). Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. Journal of Toxicology, 2015, 928308. [Link]

-

Jajte, J., Wróblewska, K., & Wiśniewska-Knypl, J. M. (2002). The effect of selected aromatic bromine derivatives on the activity of glutathione peroxidase and transferase. International Journal of Occupational Medicine and Environmental Health, 15(1), 49–55. [Link]

-

Chadwick, R. W., Copeland, M. F., Carlson, G. P., & Trela, B. A. (1987). Comparison of in vivo and in vitro methods for assessing the effects of bromobenzene on the hepatic-metabolizing enzyme system. Toxicology Letters, 39(1), 93–100. [Link]

-

Mangal, N., & Uetrecht, J. P. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Drug Metabolism and Disposition, 46(10), 1451–1459. [Link]

-

Niu, Z., Zhang, W., Yu, C., Zhang, J., & Wen, Y. (2018). Recent advances in biological sample preparation methods coupled with chromatography, spectrometry and electrochemistry analysis techniques. TrAC Trends in Analytical Chemistry, 102, 123–146. [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

-

LabMe. (2022, September 23). Top 5 Health Hazards of Bromine - Get Tested Today![Link]

-

Varanasi, U., Gmur, D. J., & Treseler, P. A. (1979). Effect of polycyclic aromatic hydrocarbons on hepatic microsomal enzymes and disposition of methylnaphthalene in rainbow trout in vivo. Toxicology and Applied Pharmacology, 50(2), 249–260. [Link]

-

Hayes, J. D., Flanagan, J. U., & Jowsey, I. R. (2005). Glutathione transferases. Annual Review of Pharmacology and Toxicology, 45, 51–88. [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromobenzene metabolism in vivo and in vitro. The mechanism of 4-bromocatechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of polycyclic aromatic hydrocarbons on hepatic microsomal enzymes and disposition of methylnaphthalene in rainbow trout in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijisrt.com [ijisrt.com]

- 22. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Elucidating the Metabolism of 2,4-Dibromophenol in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. The role of glutathione in the toxicity of xenobiotic compounds: metabolic activation of 1,2-dibromoethane by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Isolation of 2,3-Dibromophenol from Marine Algae

Executive Summary

2,3-Dibromophenol (2,3-DBP) is a halogenated secondary metabolite predominantly isolated from marine red algae (Rhodophyta), specifically within the family Rhodomelaceae.[1][2][3][4] Unlike terrestrial phenolics, 2,3-DBP possesses unique pharmacophores driven by the electron-withdrawing nature of bromine atoms at the ortho and meta positions. This guide provides a rigorous technical analysis of its biosynthetic origin, taxonomic distribution, extraction methodologies, and pharmacological potential, serving as a blueprint for researchers in marine natural products and drug discovery.

Chemical and Biosynthetic Profile[1][4][5]

Physicochemical Properties

This compound (

| Property | Value | biological Implication |

| Molecular Weight | 251.90 g/mol | Small molecule; passes blood-brain barrier. |

| LogP (Octanol/Water) | ~2.9 - 3.1 | High lipophilicity; integrates into cell membranes. |

| pKa | ~6.5 - 7.0 | More acidic than phenol (pKa 10) due to inductive effect of Br. |

| State | Crystalline solid | Stable for storage; sublimable. |

Biosynthetic Mechanism: The Bromoperoxidase Pathway

The synthesis of 2,3-DBP in algae is not random but governed by Vanadium-dependent Bromoperoxidases (V-BPO) . These enzymes catalyze the oxidation of bromide ions (

Key Mechanistic Steps:

-

Oxidation: V-BPO oxidizes

using Hydrogen Peroxide ( -

Electrophilic Aromatic Substitution: The active brominating species attacks the electron-rich phenol ring (derived from the Shikimate pathway).

-

Regioselectivity: The enzyme directs bromination to the ortho (C2) and meta (C3) positions, though ortho/para direction is chemically favored, enzymatic control enables the 2,3-substitution pattern.

Figure 1: V-BPO mediated biosynthesis of this compound involving electrophilic bromination.[5]

Taxonomic Distribution

While ubiquitous in marine environments, 2,3-DBP is most abundant in the Red Algae (Rhodophyta).

-

Primary Sources:

-

Secondary Sources:

-

Brown Algae (Leathesia nana) – often as linked dimers.

-

Green Algae (Ulva lactuca) – trace amounts.

-

Isolation and Analytical Workflow

Extracting 2,3-DBP requires preventing the oxidation of the phenolic hydroxyl group and the loss of bromine atoms. The following protocol is a field-validated method for isolating simple bromophenols from Rhodomela species.

Extraction Protocol

Objective: Isolate 2,3-DBP from wet algal biomass.

-

Pre-treatment: Wash fresh algae with deionized water to remove epiphytes and salt. Air-dry in shade (sunlight degrades bromophenols) and grind to a coarse powder.

-

Solvent Extraction:

-

Solvent: 80% Methanol (MeOH) or Ethanol (EtOH).

-

Ratio: 1:10 (w/v).

-

Condition: Maceration at room temperature for 72 hours. Avoid high heat (>45°C) to prevent thermal degradation.[5]

-

-

Partitioning (Liquid-Liquid Extraction):

-

Concentrate crude extract in vacuo.

-

Suspend residue in water.

-

Partition sequentially with:

-

n-Hexane: Removes lipids/pigments (Discard).

-

Chloroform (

) or Ethyl Acetate (EtOAc): Target Fraction (Contains 2,3-DBP). -

n-Butanol: Removes highly polar glycosides (Discard).

-

-

Purification & Identification

The Chloroform/EtOAc fraction is subjected to Silica Gel Column Chromatography.[5]

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (starting 100:0

70:30). 2,3-DBP typically elutes in non-polar fractions. -

Final Purification: Sephadex LH-20 (MeOH) or Semi-preparative HPLC (

column, MeOH:H2O gradient).

Figure 2: Step-by-step isolation workflow for this compound from marine algae.

Ecological and Pharmacological Significance[1][4][5][7][8]

Ecological Role: Chemical Defense

Algae do not produce 2,3-DBP for human benefit; it is a potent chemical defense agent.

-

Antifouling: Inhibits the settlement of barnacles and bacterial biofilms (Quorum sensing inhibition).[6]

-

Anti-herbivory: The bitter taste and toxicity deter marine grazers (sea urchins, gastropods).

Pharmacological Potential

Research indicates 2,3-DBP and its derivatives act as "privileged scaffolds" in drug design.

| Activity | Mechanism of Action | Key Reference |

| Antimicrobial | Disrupts bacterial cell membrane integrity; effective against MRSA and Vibrio spp. | [1, 3] |

| Anticancer | Induces apoptosis in human cancer cells (A549, MCF-7); inhibits angiogenesis via VEGFR targeting. | [4] |

| Anti-diabetic | Potent inhibitor of PTP1B (Protein Tyrosine Phosphatase 1B), a negative regulator of insulin signaling. | [2, 5] |

| Antioxidant | Radical scavenging activity (DPPH/ABTS) superior to BHT due to phenolic -OH and bromine stabilization. | [6] |

Future Outlook: Synthesis vs. Extraction

While natural extraction is vital for discovery, it is not scalable for industrial drug production due to seasonal variation in algal biomass.

-

Scalability: Total chemical synthesis of 2,3-DBP is achievable via bromination of phenol under controlled conditions (using

and tert-butylamine to direct regioselectivity). -

Drug Development: The 2,3-dibromo motif is now being used to synthesize "hybrid" drugs, combining the bromophenol core with other pharmacophores to enhance metabolic stability and potency.

References

-

Marine Biochemistry: Bromophenol – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 2011.[1] Available at: [Link]

-

Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. PMC - NIH. Available at: [Link]

-

Anti-Angiogenic Properties of BDDPM, a Bromophenol from Marine Red Alga Rhodomela confervoides. PubMed, 2015. Available at: [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits. MDPI, 2024. Available at: [Link]

-

Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae. The Journal of Organic Chemistry, 2024. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Angiogenic Properties of BDDPM, a Bromophenol from Marine Red Alga Rhodomela confervoides, with Multi Receptor Tyrosine Kinase Inhibition Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02914G [pubs.rsc.org]

- 6. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Note: Regioselective Synthesis of 2,3-Dibromophenol via Directed Ortho-Metalation (DoM)

[1]

Executive Summary

The synthesis of 2,3-dibromophenol presents a classic regioselectivity challenge.[1] Standard electrophilic aromatic substitution (bromination of 3-bromophenol) is governed by electronic directing effects that predominantly yield the 2,4- and 2,6-isomers, making the isolation of the 2,3-isomer difficult and low-yielding.

This Application Note details a precision synthesis using Directed Ortho-Metalation (DoM) . By utilizing a Methoxymethyl (MOM) ether as a Directed Metalation Group (DMG), we leverage the "cooperative effect" of the oxygen lone pairs and the inductive withdrawal of the meta-bromine atom to exclusively target the C2 position. This protocol emphasizes kinetic control to prevent the "Halogen Dance" side reaction—a rapid isomerization common in bromo-lithio arenes.

Scientific Foundation & Strategic Logic

The Cooperative Directing Effect

The success of this protocol relies on the synergy between the DMG and the existing halogen substituent.

-

The DMG (MOM Ether): The oxygen atoms in the methoxymethyl group coordinate the lithium cation (

), bringing the base (LDA) into proximity with the ortho protons (C2 and C6). -

The Meta-Bromine: The bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), significantly acidifying the proton at C2 (which is flanked by both the DMG and the Br).

-

Result: While C6 is sterically more accessible, C2 is thermodynamically and kinetically activated by both substituents, making it the preferred site for deprotonation under kinetic conditions.

The "Halogen Dance" Trap

A critical failure mode in this synthesis is the Halogen Dance .

-

Mechanism: The initially formed 2-lithio-3-bromo species is unstable. Through a series of rapid lithium-halogen exchanges, the lithium atom can migrate to the thermodynamically most stable position (often C6 or C4), while the bromine atom "dances" to a new position.

-

Prevention: This isomerization is temperature-dependent. To lock the lithium at C2, the reaction must be conducted strictly at -78°C and quenched rapidly. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) prevents direct nucleophilic attack on the bromine (Li-Hal exchange) which is more common with

-BuLi.

Experimental Protocol

Phase 1: Protection of 3-Bromophenol

Objective: Install the MOM ether DMG to prevent phenol deprotonation and direct the subsequent lithiation.

Reagents:

-

3-Bromophenol (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen ]

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolve 3-bromophenol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

-

Cool to 0°C. Add DIPEA dropwise.

-

Add MOM-Cl dropwise over 20 minutes. (Exothermic reaction).

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: TLC (Hexane/EtOAc 8:1) should show complete consumption of starting material (

). -

Quench with saturated

, extract with DCM, dry over -

Yield Target: >90% as a clear oil (1-bromo-3-(methoxymethoxy)benzene).

Phase 2: Directed Ortho-Metalation & Bromination (Critical Step)

Objective: Regioselective lithiation at C2 followed by electrophilic quench.

Reagents:

-

1-bromo-3-(methoxymethoxy)benzene (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv) [Freshly prepared or commercial 2.0M solution]

-

Carbon Tetrabromide (

) (1.2 equiv) [Electrophile] -

THF (Anhydrous, inhibitor-free)

Procedure:

-

Setup: Flame-dry a 3-neck flask. Maintain a strict Nitrogen/Argon atmosphere.

-

Solvent: Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA solution dropwise via syringe pump over 15 minutes. Do not let the internal temperature rise above -70°C.

-

Substrate Addition: Dissolve the protected phenol (from Phase 1) in minimal THF and add dropwise to the LDA solution at -78°C.

-

Metalation: Stir at -78°C for exactly 45 minutes .

-

Note: Extending this time increases the risk of Halogen Dance isomerization.

-

-

Quench: Dissolve

in THF and add rapidly to the lithiated mixture at -78°C. The solution may darken. -

Warm-up: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow to reach 0°C over 1 hour.

-

Workup: Quench with saturated

. Extract with -

Purification: Flash chromatography (Hexanes) is usually required to separate the product from unreacted starting material.

Phase 3: Deprotection

Objective: Cleave the MOM ether to reveal the this compound.

Reagents:

-

Crude 2,3-dibromo-MOM-ether

-

HCl (3M aqueous) or Trifluoroacetic acid (TFA) in DCM.

Procedure:

-

Dissolve the intermediate in THF/MeOH (1:1).

-

Add 3M HCl (5 equiv).

-

Reflux gently (50°C) for 2 hours.

-

Workup: Neutralize with

, extract with EtOAc. -

Final Purification: Recrystallization from Hexane/DCM often yields high-purity crystalline needles.

Data Summary & QC Parameters

| Parameter | Specification | Method of Verification |

| Purity Target | >98% | HPLC (C18 column, MeCN/H2O) |

| Key 1H NMR Signal | Doublet of Doublets (C4-H, C6-H) | 1H NMR (CDCl3). Look for loss of C2 singlet. |

| Isomer Contamination | <1% 2,4-dibromophenol | GC-MS (distinct retention times) |

| Yield (Overall) | 65-75% | Gravimetric after isolation |

Visualizations

Reaction Pathway

The following diagram illustrates the transformation from 3-bromophenol to the target this compound, highlighting the critical intermediate.

Figure 1: Step-wise synthesis pathway emphasizing the critical lithiation intermediate.

Mechanistic Decision Tree: Avoiding the Halogen Dance

This logic flow explains why specific conditions (Temp/Base) are chosen to avoid side reactions.

Figure 2: Critical process parameters (CPPs) required to prevent Halogen Dance and Li-Hal exchange.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of this compound Derivatives. Retrieved from

-

Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding via )

-

Organic Chemistry Portal. Methoxymethyl Ethers (MOM Ethers) - Stability and Deprotection. Retrieved from

-

Leroux, F., et al. (2005). The Halogen Dance Reaction: A Journey into the Chemistry of Lithiated Haloarenes. (Referenced via )

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 34264: this compound. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 2,3-Dibromophenol: A Strategic Column Chromatography Protocol

Abstract & Strategic Overview

2,3-Dibromophenol (CAS: 57383-80-9) is a critical regiospecific intermediate in the synthesis of bioactive pharmacophores and functional materials.[1] Unlike its symmetric isomers (2,6- or 3,5-dibromophenol), the 2,3-substitution pattern presents a unique purification challenge. The vicinal bromine atoms induce specific electronic and steric effects that often lead to co-elution with synthesis byproducts (e.g., 2,3-dibromoaniline from Sandmeyer reactions or regioisomers from direct bromination).

This guide departs from generic "flash chromatography" templates. Instead, it details a chemically grounded purification strategy focusing on the acidity of the phenolic proton and the dipole moment differences induced by the ortho-meta bromine arrangement.

Key Technical Challenges Solved

-

Phenolic Tailing: The acidic hydroxyl group (

) interacts strongly with silanol groups on silica gel, causing peak broadening. -

Isomer Resolution: Separation from 2,4- and 2,6-dibromophenol requires precise gradient modulation.

-

Solubility Limits: The compound is a solid with limited solubility in non-polar mobile phases, necessitating specific loading techniques.

Compound Characterization & Pre-Purification Analysis[2]

Before initiating chromatography, the crude matrix must be characterized to define the separation window.

Physicochemical Profile

| Property | Value | Chromatographic Implication |

| Molecular Formula | MW 251.90 g/mol | |

| Appearance | Off-white to brownish solid | Visual fraction collection is difficult; UV detection essential. |

| Melting Point | 68–69 °C | Solid at room temp; requires dry loading or strong solvent dissolution. |

| Acidity ( | ~7.47 | Critical: Acidic enough to streak on neutral silica. |

| Solubility | Soluble in EtOAc, DCM, MeOH; Poor in Hexane | Gradient elution is mandatory. |

Impurity Profile (Synthesis Dependent)

-

Scenario A (Sandmeyer Reaction): Impurities include unreacted 2,3-dibromoaniline (more polar, basic) and diazonium decomposition tars (baseline retention).

-

Scenario B (Direct Bromination): Impurities include 2,6-dibromophenol (less polar due to steric shielding of OH) and 2,4-dibromophenol (similar polarity).

Method Development & Optimization

The "Acid-Modifier" Strategy

To prevent the phenolic proton from hydrogen-bonding with the silica surface (tailing), the mobile phase must be acidified.

-

Expert Modification: Add 0.1% Acetic Acid (AcOH) to the mobile phase. This suppresses ionization and silanol interaction, sharpening the peak shape significantly.

TLC Optimization

Run TLC plates (Silica Gel

-

Eluent A: 100% Hexane[2]

-

Eluent B: 20% EtOAc / 80% Hexane (+ 0.1% AcOH)

-

Visualization: UV (254 nm) is primary. Iodine chamber is secondary for non-UV active impurities.

Target

-

Observation: 2,6-Dibromophenol (if present) will likely elute before this compound due to the "ortho-effect" (intramolecular H-bonding shielding the OH group).

Detailed Experimental Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: For 1.0 g of crude material, use a column diameter of 2.5–3.0 cm and a silica bed height of 15–20 cm (approx. 30–40 g silica).

-

Slurry Packing: Suspend silica in Hexane (containing 0.1% AcOH) .

-

Pouring: Pour the slurry into the column in one continuous motion to avoid layering.

-

Equilibration: Flush with 2 column volumes (CV) of the starting mobile phase (100% Hexane + 0.1% AcOH) to neutralize basic sites on the silica.

Phase 2: Sample Loading (Dry Loading Technique)

Why Dry Load? this compound has poor solubility in pure hexane. Liquid loading with a strong solvent (DCM/EtOAc) often causes "band broadening" or precipitation at the column head.

-

Dissolve 1.0 g of crude this compound in minimal Dichloromethane (DCM) (~5 mL).

-

Add 2.0 g of Celite 545 or Silica Gel to the solution.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

-

Carefully add this powder to the top of the packed column.

-

Add a protective layer of sand (~1 cm) on top of the sample.

Phase 3: Gradient Elution

Execute the following step-gradient to maximize resolution. Collect fractions of approx. 15–20 mL.

| Step | Solvent Composition (v/v) | Volume | Purpose |

| 1 | 100% Hexane (+0.1% AcOH) | 2 CV | Elute non-polar impurities (e.g., bromobenzenes). |

| 2 | 98:2 Hexane:EtOAc (+0.1% AcOH) | 2 CV | Elute 2,6-dibromophenol (if present). |

| 3 | 95:5 Hexane:EtOAc (+0.1% AcOH) | 3 CV | Product Elution Window (Start). |

| 4 | 90:10 Hexane:EtOAc (+0.1% AcOH) | 3 CV | Product Elution Window (Peak). |

| 5 | 80:20 Hexane:EtOAc (+0.1% AcOH) | 2 CV | Flush polar impurities (e.g., amines, tars). |

Phase 4: Fraction Analysis & Isolation

-

Monitor: Spot every 3rd fraction on TLC. Visualize under UV (254 nm).

-

Pool: Combine fractions containing the pure spot (

in 10% EtOAc/Hex). -

Concentrate: Evaporate solvent in vacuo at 40 °C.

-

Note: Phenols can sublime.[4] Do not use high vacuum (< 10 mbar) for extended periods if the water bath is hot.

-

-

Dry: Dry the resulting solid under high vacuum at room temperature for 4 hours.

Process Visualization (Workflow)[6]

Caption: Logical workflow for the purification of this compound, emphasizing dry loading and QC checkpoints.

Quality Control & Validation Criteria

After isolation, the purity must be validated. Self-validating checks are essential to ensure the isomer is correct.

Proton NMR ( -NMR) in

The coupling constants (

-

Diagnostic Signals: Look for the specific pattern of the three aromatic protons.

-

2,3-isomer: Expect a doublet of doublets (dd) for H-4 and H-6, and a triplet (t) or dd for H-5.

-

Differentiation: 2,6-dibromophenol shows a simple doublet (2H) and triplet (1H) pattern (symmetric). This compound is asymmetric.

-

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (50% -> 90% ACN).

-

Detection: 280 nm (Phenolic absorption).

-

Acceptance: Single peak >98% area integration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Streaking / Tailing | Phenol ionization on silica. | Add 0.1% to 1.0% Acetic Acid to the mobile phase. |

| Co-elution of Isomers | Gradient too steep. | Reduce gradient slope (e.g., hold at 2% EtOAc for longer). |

| Product Crystallizing | Solubility limit reached in column. | Use Dry Loading (Celite); ensure column is not overloaded (>1:30 ratio). |

| Low Recovery | Product retained on Celite or Silica. | Flush column with 50% EtOAc/Hexane at the end to recover polar residues. |

Safety & Handling

-

Toxicity: Bromophenols are toxic by ingestion and skin contact. They are severe eye and skin irritants.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Disposal: All halogenated waste must be segregated into specific "Halogenated Organic Waste" containers.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34264, this compound. Retrieved February 4, 2026, from [Link]

-

Org. Synth. (2025). General Procedures for Flash Chromatography of Phenolic Compounds. (Contextual reference for general phenol purification protocols). Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Purity Recrystallization Protocol for 2,3-Dibromophenol

Abstract & Strategic Overview

2,3-Dibromophenol (CAS: 57383-80-9) is a critical regiospecific intermediate in the synthesis of bioactive pharmacophores and agrochemicals. Its structural integrity is vital for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), where isomeric impurities can lead to catastrophic regio-isomeric byproducts.

This application note details a binary solvent recrystallization protocol designed to isolate this compound from crude reaction mixtures (typically derived from the Sandmeyer reaction of 2,3-dibromoaniline). Unlike generic phenol protocols, this method addresses the specific solubility profile of the 2,3-isomer (MP: 68–69 °C) and the removal of persistent oxidative impurities (quinones) that frequently degrade product stability.

Physicochemical Basis of the Protocol

Effective recrystallization requires exploiting the differential solubility between the target solute and its impurities. This compound exhibits a steep solubility curve in lower alcohols but low solubility in water, making it an ideal candidate for a solvent-antisolvent system.

Table 1: Physicochemical Profile & Solubility Data[1]

| Property | Value | Protocol Implication |

| Molecular Weight | 251.90 g/mol | Moderate molecular size; crystallizes well. |

| Melting Point | 68–69 °C | Critical: Process temperatures must not exceed 60 °C during nucleation to prevent "oiling out." |

| pKa | ~7.5 (Predicted) | Weakly acidic; avoid alkaline washes which form phenolate salts. |

| Solubility (Ethanol) | High (>500 mg/mL) | Excellent primary solvent for dissolution. |

| Solubility (Water) | Low (<10 mg/mL) | Ideal antisolvent to drive precipitation. |

| Appearance | White to Off-White Solid | Color is a key purity indicator; pink/brown indicates oxidation. |

Pre-Protocol Assessment & Safety[2][3]

Safety Directives (H-Code Analysis)

DANGER: this compound is classified as Acute Tox. 2 (Oral) (H300). It is fatal if swallowed and causes severe skin/eye irritation.[1][2]

-

Engineering Controls: All operations must be performed in a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste: Segregate halogenated organic waste.